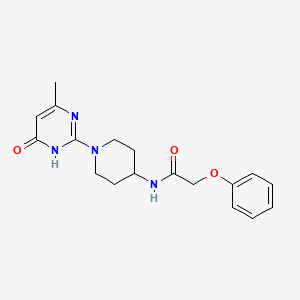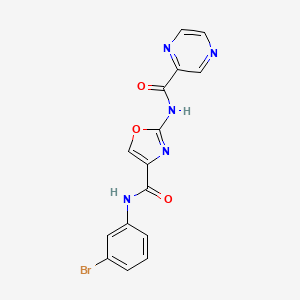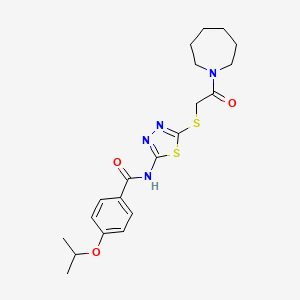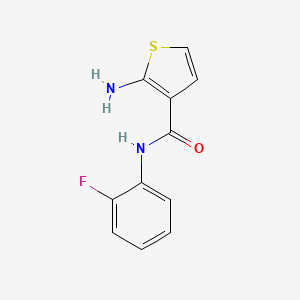![molecular formula C25H32FN3O2S B2859057 3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 686751-73-5](/img/structure/B2859057.png)
3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiourea derivative, which is a class of organic compounds characterized by the functional group (R1R2N)(R3R4N)C=S. Thioureas are used in various applications, from serving as auxiliary reagents in organic synthesis to being potential therapeutic agents .
Molecular Structure Analysis
The molecule contains several interesting functional groups, including a thiourea group, an indole group, and a dimethoxyphenyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Thioureas are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry, serving as building blocks in the synthesis of heterocyclic compounds, and participating in organocatalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the R groups attached to the thiourea functionality. In general, thioureas are solid at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique
Antihypertensive Activity
3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea and related compounds exhibit antihypertensive activity. This is seen in compounds containing the 3-indolyl-tert-butyl moiety, which have been tested for activity in spontaneously hypertensive rats, showing both beta-adrenergic receptor antagonist action and vasodilating activity (Kreighbaum et al., 1980).
Chemosensor for Metal Ions
A rhodamine-based compound closely related to this compound acts as a fluorescent dual sensor for Zn2+ and Al3+ ions. This compound shows significant fluorescence intensity changes in the presence of these ions, indicating its potential use in detecting these metal ions (Roy et al., 2019).
Anticancer Candidate
Thiourea derivatives, including those similar to the specified compound, have been synthesized and studied as potential anticancer candidates. A Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, for example, has been synthesized and characterized for its potential in drug discovery and drug-making, particularly in the anticancer domain (Ruswanto et al., 2021).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives, which include compounds similar to this compound, have been found effective as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. They also show potential as sensing probes for mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2S/c1-16-19(20-14-18(26)8-9-21(20)27-16)11-12-29(24(32)28-25(2,3)4)15-17-7-10-22(30-5)23(13-17)31-6/h7-10,13-14,27H,11-12,15H2,1-6H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGASZKINZGUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C=C3)OC)OC)C(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)
![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)
methanone N-phenylhydrazone](/img/structure/B2858986.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)